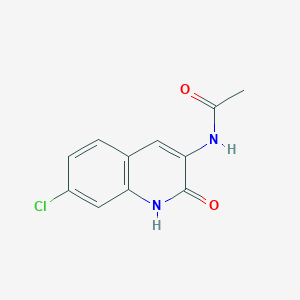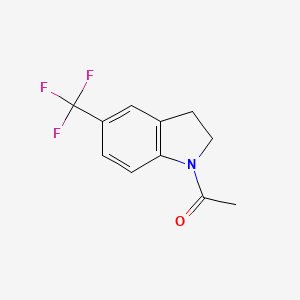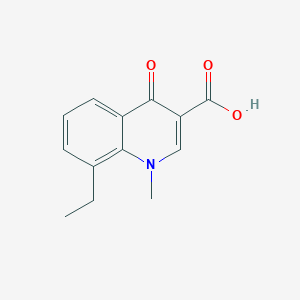![molecular formula C7H4Cl3N3 B11875765 2,4,6-Trichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11875765.png)
2,4,6-Trichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6-Trichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound with the molecular formula C₇H₄Cl₃N₃ and a molecular weight of 236.5 g/mol . This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with three chlorine atoms and a methyl group. It is primarily used in research and development, particularly in the fields of medicinal chemistry and pharmaceuticals .
準備方法
The synthesis of 2,4,6-Trichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine involves several steps. One common method includes the use of microwave-assisted synthesis, which is a robust approach for preparing pyrrolo[2,3-d]pyrimidine derivatives. The reaction conditions often include the use of phosphorus oxychloride (POCl₃) and a suitable base, such as triethylamine, under controlled temperature and pressure .
化学反応の分析
2,4,6-Trichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 2, 4, and 6 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific reagents and conditions for these reactions are less commonly reported.
Cyclization Reactions: The pyrrolo[2,3-d]pyrimidine core can undergo further cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include N-methyl piperazine, ethanol, and various bases and acids depending on the desired transformation . Major products formed from these reactions include substituted pyrrolo[2,3-d]pyrimidine derivatives with potential biological activity .
科学的研究の応用
2,4,6-Trichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of new anticancer agents.
Biological Research: The compound is used in molecular docking studies to understand its interaction with biological targets, such as Bcl2 anti-apoptotic protein.
Pharmaceutical Development: It serves as a reference standard in pharmaceutical testing and quality control.
Industrial Applications: While its industrial applications are less documented, it is used in the synthesis of other complex organic compounds and intermediates.
作用機序
The mechanism of action of 2,4,6-Trichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to bind to the Bcl2 anti-apoptotic protein, leading to the up-regulation of pro-apoptotic genes such as P53, BAX, DR4, and DR5 . This interaction induces apoptosis in cancer cells, making it a promising candidate for anticancer drug development . Additionally, the compound can cause cell cycle arrest at the G1/S phase, further inhibiting cancer cell proliferation .
類似化合物との比較
2,4,6-Trichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine can be compared with other pyrrolo[2,3-d]pyrimidine derivatives, such as:
2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine: This compound lacks the methyl group at position 7 and has two chlorine atoms instead of three.
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: This derivative has a single chlorine atom at position 4 and is used in the synthesis of various pharmaceutical intermediates.
4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and synthetic versatility .
特性
分子式 |
C7H4Cl3N3 |
|---|---|
分子量 |
236.5 g/mol |
IUPAC名 |
2,4,6-trichloro-7-methylpyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C7H4Cl3N3/c1-13-4(8)2-3-5(9)11-7(10)12-6(3)13/h2H,1H3 |
InChIキー |
WJWZYGYLPGIBQA-UHFFFAOYSA-N |
正規SMILES |
CN1C(=CC2=C1N=C(N=C2Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(3-(Ethoxycarbonyl)imidazo[1,2-a]pyridin-6-yl)boronic acid](/img/structure/B11875696.png)
![7-Methyl-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B11875700.png)
![6-Chloro-3-methoxypyrrolo[1,2-a]quinoxaline](/img/structure/B11875703.png)
![2-[(4-Ethoxyphenyl)methyl]azepane](/img/structure/B11875719.png)


![5,8-Dihydroxy-3-methyl-9,9a-dihydronaphtho[2,3-c]furan-4(1H)-one](/img/structure/B11875738.png)





